The synthesis of Tizanox involves several chemical reactions and methodologies aimed at achieving high purity and yield. While specific detailed protocols are not extensively documented in the available literature, it is understood that Tizanox can be synthesized through multi-step organic synthesis techniques that typically include:
The specific reaction conditions, such as temperature, pressure, and reagents used, are critical for optimizing yield and purity but require access to proprietary or specialized chemical synthesis literature for precise details.
Tizanox features a complex molecular structure characterized by:
The three-dimensional conformation of Tizanox can significantly affect its pharmacological properties, including binding affinity to target receptors.
Tizanox undergoes various chemical reactions that are essential for its function as an anthelminthic:
Reagents used in these reactions may include:
These reactions must be carefully controlled in terms of temperature and pH to optimize yields and minimize by-products.
Tizanox exhibits its anthelminthic effects through a multi-faceted mechanism:
These properties play a vital role in determining how Tizanox is formulated and administered.
Tizanox has significant applications in scientific research and medicine:
Tizanidine hydrochloride is chemically designated as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine monohydrochloride, with the molecular formula C₉H₈ClN₅S·HCl and a molecular weight of 290.17 g/mol [6]. The compound features a benzothiadiazole backbone fused with an imidazoline ring, creating a planar configuration essential for receptor interaction. Key structural attributes include:
Table 1: Structural and Physicochemical Properties of Tizanidine Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₉Cl₂N₅S | [6] |
CAS Registry Number | 64461-82-1 | [6] |
Partition Coefficient (LogP) | 1.6 | Predicted ALOGPS [6] |
Water Solubility | 0.133 mg/mL | ALOGPS [6] |
Melting Point | 282–284°C (decomposes) | Experimental [5] |
Tizanidine emerged from systematic research into imidazoline derivatives during the 1970s. Neumann's 1974 patent (US3843668) first documented its synthesis via:
This synthetic route established tizanidine’s unique benzothiadiazole-imidazoline scaffold, differentiating it structurally from prototypical α₂-agonists like clonidine (an imidazoline-benzene derivative). Pharmacological studies confirmed tizanidine’s preferential affinity for α₂-adrenoceptors (Ki = 62–76 nM across subtypes) with ~10-15-fold lower hypotensive activity than clonidine [5] [7]. The compound’s spasmolytic efficacy was demonstrated in animal models showing suppression of polysynaptic spinal reflexes without neuromuscular blockade [1].
Tizanidine underwent a complex regulatory pathway:
Global adoption is evidenced by its inclusion in the WHO Essential Medicines List and availability under 20+ brand names internationally (e.g., Sirdalud® in EU, Ternelin® in Japan). By 2022, it ranked as the 94th most prescribed drug in the US with >6 million annual prescriptions [5] [10].
Table 2: Global Brand Names of Tizanidine
Region | Brand Names | Marketing Authorization Holder |
---|---|---|
United States | Zanaflex® | Legacy Pharma [8] |
European Union | Sirdalud®, Sirdalud MR® | Novartis [5] |
Japan | Ternelin® | Novartis [5] |
India | Tizadin®, Tizaflax® | ACL, Sun Pharma [1] |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0